2-(3-Phenylpropyl)-1,3-oxazole-4-carboxylic acid
Description
2-(3-Phenylpropyl)-1,3-oxazole-4-carboxylic acid is a heterocyclic compound featuring an oxazole core substituted at the 2-position with a 3-phenylpropyl group and a carboxylic acid moiety at the 4-position. The oxazole ring, a five-membered aromatic system with one oxygen and one nitrogen atom, confers electronic and steric properties that influence reactivity and biological interactions.
Properties
Molecular Formula |
C13H13NO3 |
|---|---|
Molecular Weight |
231.25 g/mol |
IUPAC Name |
2-(3-phenylpropyl)-1,3-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C13H13NO3/c15-13(16)11-9-17-12(14-11)8-4-7-10-5-2-1-3-6-10/h1-3,5-6,9H,4,7-8H2,(H,15,16) |
InChI Key |
CWYKJXODWHPLEX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCC2=NC(=CO2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
a. Synthesis: The synthetic route for this compound involves the cyclization of a phenylpropanoic acid derivative. One common method is the cyclization of 3-phenylpropyl acrylate under acidic conditions. The reaction proceeds through an intramolecular esterification to form the oxazole ring. The overall process can be summarized as follows:
3-Phenylpropyl acrylateAcidic conditions2-(3-Phenylpropyl)-1,3-oxazole-4-carboxylic acid
b. Industrial Production: Industrial-scale production methods may involve variations of the synthetic route mentioned above. Optimization of reaction conditions, catalysts, and purification steps ensures efficient and cost-effective production.
Chemical Reactions Analysis
Oxidation: The compound can undergo oxidation reactions, typically at the benzylic carbon (adjacent to the phenyl ring). Oxidizing agents like potassium permanganate or chromic acid can convert the benzylic carbon to a carboxylic acid group.
Reduction: Reduction of the carbonyl group in the carboxylic acid moiety can yield the corresponding alcohol.
Substitution: The carboxylic acid group can participate in substitution reactions, such as esterification or amidation.
Cyclization: As mentioned earlier, cyclization reactions lead to the formation of the oxazole ring.
Oxidation: Potassium permanganate (KMnO), chromic acid (HCrO)
Reduction: Lithium aluminum hydride (LiAlH), sodium borohydride (NaBH)
Substitution: Thionyl chloride (SOCl), acyl chlorides (RCOCl)
Cyclization: Acidic conditions (e.g., sulfuric acid, p-toluenesulfonic acid)
c. Major Products: The major product of cyclization is 2-(3-Phenylpropyl)-1,3-oxazole-4-carboxylic acid itself.
Scientific Research Applications
This compound finds applications in various fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its interactions with biological targets.
Medicine: Potential therapeutic applications (e.g., anti-inflammatory, antimicrobial).
Industry: Flavoring agents, preservatives, and additives.
Mechanism of Action
The exact mechanism of action depends on the specific context (e.g., therapeutic use). It likely involves interactions with cellular receptors, enzymes, or metabolic pathways. Further research is needed to elucidate specific molecular targets.
Comparison with Similar Compounds
Electronic and Steric Modifications
- 2-(2-Methylpyridin-4-yl)-1,3-oxazole-4-carboxylic Acid (): Substituent: A 2-methylpyridinyl group at the 2-position. Comparison: The phenylpropyl group in the target compound lacks basicity, reducing hydrogen-bonding capacity but increasing lipophilicity .
Substituent Position and Lipophilicity
5-Methoxy-2-Methyl-1,3-Oxazole-4-Carboxylic Acid ():
- Substituent : Methoxy group at the 5-position and methyl at the 2-position.
- Properties : The electron-donating methoxy group decreases carboxylic acid acidity (pKa ~3.5–4.0 vs. ~2.5–3.0 for the target compound).
- Comparison : The phenylpropyl group’s electron-withdrawing effect likely increases acidity, enhancing ionic interactions in biological systems .
- 2-(Cyclopentylmethyl)-1,3-oxazole-4-carboxylic Acid (): Substituent: Cyclopentylmethyl group at the 2-position. Comparison: The linear phenylpropyl chain in the target compound may offer less metabolic stability but improved conformational flexibility .
Structural and Functional Data Table
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